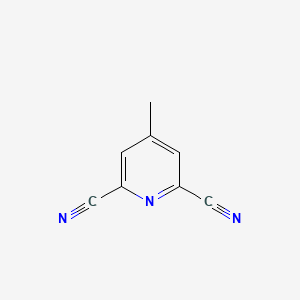

2,6-Dicyano-4-methylpyridine

CAS No.: 21635-92-7

Cat. No.: VC3919907

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21635-92-7 |

|---|---|

| Molecular Formula | C8H5N3 |

| Molecular Weight | 143.15 g/mol |

| IUPAC Name | 4-methylpyridine-2,6-dicarbonitrile |

| Standard InChI | InChI=1S/C8H5N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,1H3 |

| Standard InChI Key | UDIJBVDRYHKNDU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1)C#N)C#N |

| Canonical SMILES | CC1=CC(=NC(=C1)C#N)C#N |

Introduction

Chemical and Physical Properties

2,6-Dicyano-4-methylpyridine belongs to the pyridine derivative family, distinguished by its electron-withdrawing cyano groups and a methyl substituent. These groups confer distinct electronic and steric characteristics, influencing its solubility, stability, and reactivity. Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 143.15 g/mol | |

| Density | ||

| Boiling Point | 331.4 \pm 37.0 \, ^\circ\text{C} | |

| pKa | ||

| Solubility | Moderately soluble in polar solvents |

The compound’s low pKa () indicates strong electron-withdrawing effects from the cyano groups, which deprotonate the pyridine ring under mildly acidic conditions. Its boiling point () suggests moderate volatility, consistent with aromatic nitriles. The methyl group at the 4-position enhances steric hindrance, potentially affecting its participation in substitution reactions.

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis of 2,6-dicyano-4-methylpyridine involves the reaction of 2,6-pyridinedicarboxaldehyde with potassium carbonate () and dimethyl sulfate () in acetonitrile (). The process proceeds via nucleophilic substitution, where the aldehyde groups are replaced by cyano groups. Key steps include:

-

Reagent Preparation: 2,6-Pyridinedicarboxaldehyde is dissolved in anhydrous acetonitrile.

-

Cyanation: Potassium carbonate acts as a base, facilitating the substitution of aldehyde groups with cyanide ions derived from dimethyl sulfate.

-

Reaction Conditions: The mixture is heated at reflux (~80°C) for 16 hours to ensure complete conversion.

-

Work-Up: The product is isolated via vacuum distillation or column chromatography, yielding 2,6-dicyano-4-methylpyridine as a crystalline solid.

This method is scalable for industrial production, with continuous flow reactors improving efficiency and yield. Alternative routes, such as direct cyanation of 4-methylpyridine using metal cyanides, remain less explored due to challenges in regioselectivity.

Chemical Reactivity

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophilic attacks to the 3- and 5-positions, though steric hindrance from the methyl group limits reactivity. For example, nitration typically requires harsh conditions (e.g., fuming ) but yields 3-nitro derivatives selectively.

Nucleophilic Addition

The cyano groups undergo nucleophilic additions, forming imines or amidines when reacted with amines. For instance, treatment with hydrazine () produces 2,6-dihydrazinyl-4-methylpyridine, a precursor to heterocyclic triads .

Coordination Chemistry

The compound serves as a ligand in coordination polymers, leveraging its dual cyano groups to bind transition metals. For example, reactions with salts yield luminescent complexes with potential applications in optoelectronics.

Applications in Research and Industry

Pharmaceutical Intermediates

2,6-Dicyano-4-methylpyridine is a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its cyano groups enable facile functionalization, as seen in the production of 2,6-bis(hetaryl)pyridines via ammonolysis .

Materials Science

The compound’s rigidity and electronic properties make it suitable for designing metal-organic frameworks (MOFs) and conductive polymers. Recent studies highlight its use in creating porous materials for gas storage.

Catalysis

Pd complexes incorporating 2,6-dicyano-4-methylpyridine ligands exhibit enhanced activity in cross-coupling reactions, attributed to the ligand’s strong electron-withdrawing effects.

Future Research Directions

-

Biological Activity Profiling: Systematic studies to evaluate its antimicrobial or anticancer potential.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

-

Advanced Materials: Exploring its role in photovoltaics and sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume